molecular formula C18H17FN2O2S B2951042 (E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide CAS No. 1390822-42-0

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2951042
CAS No.: 1390822-42-0
M. Wt: 344.4
InChI Key: IWKQBWPVUBYNTI-UHFFFAOYSA-N
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Description

“(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide” is a chemical compound with a molecular formula of C10H12FN2 . It’s a derivative of 2-(5-Fluoro-1H-indol-3-yl)ethanaminium .


Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound also contains a fluorine atom attached to the 5-position of the indole ring .


Physical and Chemical Properties Analysis

The compound has a boiling point of 346.0±27.0 °C at 760 mmHg and a flash point of 163.0±23.7 °C . It has a polar surface area of 43 Ų . The compound has 2 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Mechanism of Action

Target of Action

The primary target of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide is the tropomyosin-related kinase B (TrkB) . TrkB is a receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth, serves as a neurotransmitter modulator, and participates in neuronal plasticity, which is essential for learning and memory .

Mode of Action

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide acts as an activator of the TrkB receptor . It binds to the TrkB receptor, leading to its activation . This activation triggers a series of intracellular reactions that result in the survival, growth, and differentiation of neurons . Additionally, this compound has been found to inhibit the Notum enzyme, which can remove the lipid from Wnt and inactivate it . Therefore, inhibition of Notum can upregulate Wnt signaling .

Biochemical Pathways

The activation of the TrkB receptor leads to the initiation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways . These pathways play critical roles in cell survival, growth, and differentiation . The upregulation of Wnt signaling due to Notum inhibition also affects various cellular processes, including cell proliferation, migration, and differentiation .

Pharmacokinetics

The compound’s bioavailability is suggested by its observed biological effects when administered intraperitoneally .

Result of Action

The activation of the TrkB receptor by N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethene-1-sulfonamide has been shown to protect against vision loss from closed-globe ocular trauma . It appears to preserve contrast sensitivity better than other compounds . The upregulation of Wnt signaling due to Notum inhibition may also have various cellular effects, depending on the specific cell type and context .

Properties

IUPAC Name

(E)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c19-16-6-7-18-17(12-16)15(13-20-18)8-10-21-24(22,23)11-9-14-4-2-1-3-5-14/h1-7,9,11-13,20-21H,8,10H2/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKQBWPVUBYNTI-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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